

An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate

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Compound of Interest

Compound Name: Ethyl 2-fluoro-4-methylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 2-fluoro-4-methylbenzoate**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom and a methyl group on the benzoate ring offers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and material science.

Core Molecular Data

The fundamental physicochemical properties of **Ethyl 2-fluoro-4-methylbenzoate** are summarized below, providing a quantitative basis for its application in chemical synthesis and analysis.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Weight | 182.19 g/mol | [1] |
| Molecular Formula | C ₁₀ H ₁₁ FO ₂ | [1] |
| CAS Number | 500579-61-3 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Canonical SMILES | CCOC(=O)c1ccc(C)cc1F | |
| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |

Molecular Structure

Ethyl 2-fluoro-4-methylbenzoate is an aromatic ester. The structure consists of a central benzene ring substituted with four different groups at positions 1, 2, and 4. An ethyl ester group (-COOCH₂CH₃) is attached to the first carbon, a fluorine atom (-F) to the second, and a methyl group (-CH₃) to the fourth. The presence of the electronegative fluorine atom at the ortho position to the ester group significantly influences the molecule's electronic properties and reactivity.

Experimental Protocols: Synthesis

The synthesis of **Ethyl 2-fluoro-4-methylbenzoate** is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid.

Synthesis of 2-Fluoro-4-methylbenzoic Acid

A common route to the precursor, 2-fluoro-4-methylbenzoic acid, involves the ortho-lithiation of 3-fluorotoluene followed by carboxylation.

Methodology:

- Lithiation: 4-Bromo-3-fluorotoluene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

- A solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.
- Carboxylation: The resulting aryllithium species is then quenched by pouring it over an excess of crushed solid carbon dioxide (dry ice).
- Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is separated and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
- Purification: The crude 2-fluoro-4-methylbenzoic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification to Ethyl 2-fluoro-4-methylbenzoate

The conversion of 2-fluoro-4-methylbenzoic acid to its ethyl ester is a standard Fischer esterification.

Methodology:

- Reaction Setup: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is dissolved in an excess of absolute ethanol, which acts as both the solvent and a reactant.
- Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the solution.
- Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

- Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is evaporated to yield the crude **Ethyl 2-fluoro-4-methylbenzoate**. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.



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Caption: Synthesis pathway of **Ethyl 2-fluoro-4-methylbenzoate**.

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References

- 1. CAS 500579-61-3: ethyl 2-fluoro-4-methylbenzoate [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362426#ethyl-2-fluoro-4-methylbenzoate-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1362426#ethyl-2-fluoro-4-methylbenzoate-molecular-structure-and-weight)

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